molecular formula C10H12N4S B14407026 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine CAS No. 84827-85-0

1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B14407026
CAS No.: 84827-85-0
M. Wt: 220.30 g/mol
InChI Key: XPUJUPFORKYBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles

Preparation Methods

The synthesis of 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of benzylamine with a suitable triazole precursor under specific conditions. One common method involves the use of a nucleophilic substitution reaction where benzylamine reacts with a triazole derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve more scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often employ automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation and survival.

Comparison with Similar Compounds

1-Benzyl-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1-Benzyl-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its biological activity and chemical reactivity.

    1-Benzyl-5-(methylsulfanyl)-1H-1,2,3-triazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

84827-85-0

Molecular Formula

C10H12N4S

Molecular Weight

220.30 g/mol

IUPAC Name

1-benzyl-5-methylsulfanyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4S/c1-15-10-12-9(11)13-14(10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

XPUJUPFORKYBCW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NN1CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.